molecular formula C9H17NO3 B3028154 tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate CAS No. 1638744-13-4

tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate

Cat. No.: B3028154
CAS No.: 1638744-13-4
M. Wt: 187.24
InChI Key: OBLFUJCDADLZAJ-RQJHMYQMSA-N
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Description

tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate: is an organic compound with the molecular formula C9H17NO3 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl bromoacetate and 2-methylazetidine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.

Comparison with Similar Compounds

  • tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
  • tert-Butyl 3-hydroxy-2-ethylazetidine-1-carboxylate

Comparison: tert-Butyl trans-3-hydroxy-2-methylazetidine-1-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds. For example, the presence of the tert-butyl group can provide steric hindrance, affecting the compound’s ability to participate in certain reactions or bind to specific targets.

Properties

IUPAC Name

tert-butyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLFUJCDADLZAJ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201131834
Record name 1-Azetidinecarboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester, (2R,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638744-13-4
Record name 1-Azetidinecarboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester, (2R,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638744-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-hydroxy-2-methyl-, 1,1-dimethylethyl ester, (2R,3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201131834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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